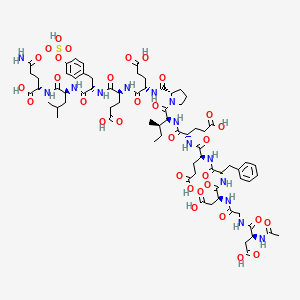
アセチル・ヒルジン (53-65) (硫酸化)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Hirudin (53-65) (sulfated), also known as Hirugen, is the C-terminal fragment of hirudin (residues 53-65). It binds to and protects thrombin against cleavage by trypsin, and to a lesser degree, prevents the cleavage of thrombin by pancreatic elastase .
Molecular Structure Analysis
The molecular weight of Acetyl-Hirudin (53-65) (sulfated) is 1705.73, and its chemical formula is C₇₂H₁₀₀N₁₄O₃₂S . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
The compound has a molecular weight of 1705.73 and a chemical formula of C₇₂H₁₀₀N₁₄O₃₂S . It is recommended to be stored at temperatures below -15°C .科学的研究の応用
トロンビン阻害
アセチル・ヒルジン (53-65) (硫酸化) は、トロンビンの強力な阻害剤です。 トロンビンに結合し、トリプシンによる分解から保護し、膵臓エラスターゼによる分解もわずかに阻止します 。この特異的な阻害は、血液凝固障害に焦点を当てた研究分野において重要であり、新しい抗凝固療法の研究への道を開きます。
抗血栓活性
ヒルジンの誘導体、アセチル・ヒルジン (53-65) (硫酸化) のようなものは、他の化合物と比較して出血のリスクが低い強力な抗血栓活性を持つことが示されています 。これは、より安全な抗血栓薬の開発のための優れた候補となります。
創傷治癒と線維化
研究により、ヒルジンの誘導体は創傷治癒と抗線維化効果に大きな影響を与える可能性があることが示されています 。アセチル・ヒルジン (53-65) (硫酸化) は、治癒を促進し、瘢痕組織形成を抑制する新しい治療法の探索に使用することができます。
糖尿病性合併症
糖尿病性合併症に対するこの化合物の影響は、別の興味深い分野です。 腎症や網膜症などの糖尿病の長期的な影響の管理と治療に関する洞察を提供する可能性があります 。
腫瘍学研究
アセチル・ヒルジン (53-65) (硫酸化) は、抗腫瘍効果のために、癌研究における潜在的な用途があります。 腫瘍の増殖と転移のメカニズムの研究や、標的療法の開発に使用することができます 。
神経保護
脳出血モデルでは、ヒルジンの誘導体を局所的に適用すると、組織浮腫を軽減し、神経細胞のアポトーシスを阻害することが示されています 。これは、アセチル・ヒルジン (53-65) (硫酸化) が、脳卒中や他の神経変性疾患の治療の研究において価値がある可能性を示唆しています。
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
Acetyl-Hirudin (53-65) (sulfated) plays a crucial role in biochemical reactions by inhibiting thrombin, a key enzyme in the blood coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby impeding clot formation. The compound interacts with thrombin by binding to its active site, effectively blocking its enzymatic activity. Additionally, Acetyl-Hirudin (53-65) (sulfated) interacts with other biomolecules such as trypsin and pancreatic elastase, protecting thrombin from cleavage by these enzymes .
Cellular Effects
Acetyl-Hirudin (53-65) (sulfated) exerts various effects on different cell types and cellular processes. In endothelial cells, it enhances the production of nitric oxide, a vasodilator that helps maintain vascular homeostasis. The compound also influences cell signaling pathways by modulating the activity of protein kinase C and mitogen-activated protein kinases, which are involved in cell proliferation and apoptosis. Furthermore, Acetyl-Hirudin (53-65) (sulfated) affects gene expression by upregulating the expression of anti-inflammatory cytokines and downregulating pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of Acetyl-Hirudin (53-65) (sulfated) involves its binding to thrombin’s active site, thereby inhibiting its enzymatic activity. This binding disrupts the interaction between thrombin and its substrates, preventing the cleavage of fibrinogen to fibrin. Additionally, Acetyl-Hirudin (53-65) (sulfated) interferes with the binding of thrombin to its co-factors, further inhibiting its activity. The compound also modulates the activity of other enzymes, such as trypsin and pancreatic elastase, by protecting thrombin from cleavage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Hirudin (53-65) (sulfated) have been observed to change over time. The compound exhibits stability under various conditions, with minimal degradation over extended periods. Long-term studies have shown that Acetyl-Hirudin (53-65) (sulfated) maintains its anticoagulant activity and continues to inhibit thrombin effectively. Prolonged exposure to high temperatures or extreme pH conditions may lead to partial degradation and reduced efficacy .
Dosage Effects in Animal Models
The effects of Acetyl-Hirudin (53-65) (sulfated) vary with different dosages in animal models. At low doses, the compound effectively inhibits thrombin and prevents clot formation without causing significant adverse effects. At higher doses, Acetyl-Hirudin (53-65) (sulfated) may lead to bleeding complications and other toxic effects. Threshold effects have been observed, where a certain dosage is required to achieve optimal anticoagulant activity without causing toxicity .
Metabolic Pathways
Acetyl-Hirudin (53-65) (sulfated) is involved in various metabolic pathways, primarily related to its anticoagulant activity. The compound interacts with enzymes such as thrombin, trypsin, and pancreatic elastase, modulating their activity and preventing the cleavage of fibrinogen. Additionally, Acetyl-Hirudin (53-65) (sulfated) affects metabolic flux by altering the levels of metabolites involved in the coagulation cascade .
Transport and Distribution
Within cells and tissues, Acetyl-Hirudin (53-65) (sulfated) is transported and distributed through interactions with specific transporters and binding proteins. The compound binds to thrombin and other enzymes, facilitating its transport to sites of action. Additionally, Acetyl-Hirudin (53-65) (sulfated) accumulates in areas with high thrombin activity, such as sites of vascular injury, where it exerts its anticoagulant effects .
Subcellular Localization
Acetyl-Hirudin (53-65) (sulfated) is localized to specific subcellular compartments, primarily within the cytoplasm and extracellular matrix. The compound’s activity and function are influenced by its localization, with higher concentrations observed at sites of thrombin activity. Post-translational modifications, such as sulfation, play a role in directing Acetyl-Hirudin (53-65) (sulfated) to these compartments, enhancing its anticoagulant properties .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H100N14O32S/c1-6-36(4)60(85-65(106)44(22-27-57(96)97)78-62(103)41(19-24-54(90)91)79-67(108)47(30-38-11-8-7-9-12-38)84-69(110)50(33-59(100)101)76-53(89)34-74-61(102)49(32-58(98)99)75-37(5)87)71(112)86-28-10-13-51(86)70(111)80-43(21-26-56(94)95)63(104)77-42(20-25-55(92)93)64(105)83-48(31-39-14-16-40(17-15-39)118-119(115,116)117)68(109)82-46(29-35(2)3)66(107)81-45(72(113)114)18-23-52(73)88/h7-9,11-12,14-17,35-36,41-51,60H,6,10,13,18-34H2,1-5H3,(H2,73,88)(H,74,102)(H,75,87)(H,76,89)(H,77,104)(H,78,103)(H,79,108)(H,80,111)(H,81,107)(H,82,109)(H,83,105)(H,84,110)(H,85,106)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,113,114)(H,115,116,117)/t36-,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51+,60+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPIXTAAZOCKCV-REWSTJKWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H100N14O32S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
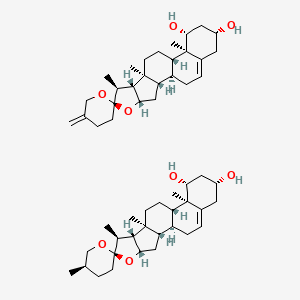

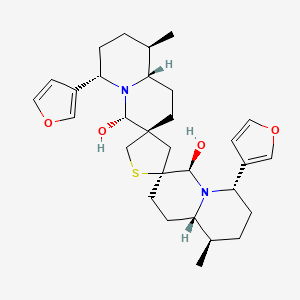
![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)




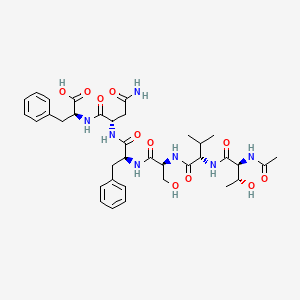
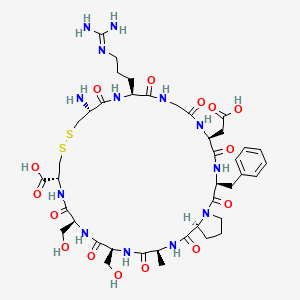
![8-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1495757.png)
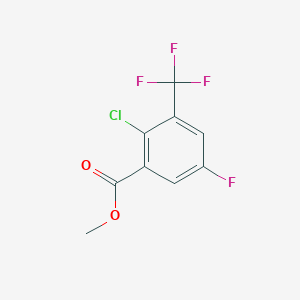
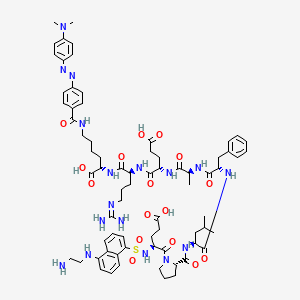
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1495764.png)
